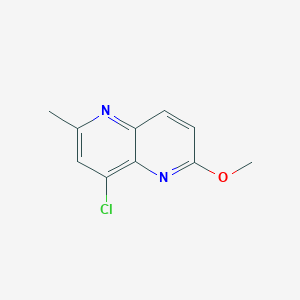4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine
CAS No.: 81935-22-0
Cat. No.: VC8297017
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81935-22-0 |
|---|---|
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine |
| Standard InChI | InChI=1S/C10H9ClN2O/c1-6-5-7(11)10-8(12-6)3-4-9(13-10)14-2/h3-5H,1-2H3 |
| Standard InChI Key | PKEWUGBPJFZZEH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=N1)C=CC(=N2)OC)Cl |
| Canonical SMILES | CC1=CC(=C2C(=N1)C=CC(=N2)OC)Cl |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The 1,5-naphthyridine core consists of a bicyclic system with nitrogen atoms at positions 1 and 5. Substitution at the 2-, 4-, and 6-positions introduces steric and electronic modifications:
-
Chloro group (C4): Enhances electrophilic reactivity and participates in cross-coupling reactions.
-
Methoxy group (C6): Acts as an electron-donating group, influencing aromaticity and solubility.
-
Methyl group (C2): Provides steric hindrance and stabilizes the ring system through hyperconjugation .
The compound’s planar structure facilitates π-π stacking interactions, while substituents modulate its dipole moment and crystal packing behavior.
Spectral Data
Key spectroscopic features include:
Synthetic Methodologies
Cyclization Strategies
The 1,5-naphthyridine core is typically constructed via cyclization reactions. A modified Skraup reaction employs 3-aminopyridine derivatives condensed with α,β-unsaturated carbonyl compounds. For example:
-
Step 1: 3-Amino-4-methylpyridine reacts with acetaldehyde under acidic conditions to form an intermediate Schiff base.
-
Step 2: Cyclodehydration using iodine or m-NOPhSONa yields the 1,5-naphthyridine skeleton .
Chlorination at C4
Direct chlorination of 1,5-naphthyridine derivatives is achieved using POCl in the presence of m-chloroperbenzoic acid (m-CPBA), which generates reactive N-oxide intermediates. For instance:
This method provides regioselectivity for C4 chlorination due to the directing effect of the N-oxide .
Methoxylation at C6
Nucleophilic aromatic substitution (SNAr) replaces a nitro or chloro group at C6 with methoxide. For example:
The reaction proceeds under mild conditions (60°C, DMF) with yields exceeding 70% .
Methylation at C2
Friedel-Crafts alkylation using methyl iodide and AlCl introduces the methyl group. Alternatively, Suzuki-Miyaura coupling with methylboronic acid derivatives achieves selective methylation .
Reactivity and Functionalization
Electrophilic Substitution
The chloro group at C4 undergoes nucleophilic displacement with amines, alkoxides, or thiols. For example:
Reaction rates depend on the electronic effects of the methoxy and methyl groups .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) functionalize the chloro substituent:
Yields range from 60–85% under optimized conditions .
Oxidation and Reduction
-
Oxidation: The methyl group at C2 is resistant to oxidation, but the methoxy group can be demethylated with BBr to yield a hydroxyl derivative.
-
Reduction: Catalytic hydrogenation (H, Pd/C) saturates the pyridine ring, producing tetrahydro-1,5-naphthyridines .
Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antimicrobial agents. For example:
-
JAK2 Inhibitors: Derivatives exhibit IC values < 100 nM in biochemical assays .
-
Antibacterial Agents: Methoxy and chloro groups enhance membrane permeability and target binding .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume